molecular formula C12H14N2O2 B12891929 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine

3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine

Cat. No.: B12891929
M. Wt: 218.25 g/mol
InChI Key: CCNQCHPECUOGIY-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a 4-ethoxy-2-methylphenyl group at position 3 and an amino group at position 4. Isoxazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. This article compares the target compound with structurally similar analogs, focusing on substituent effects, biological activity, and synthetic strategies.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H14N2O2/c1-3-15-9-4-5-10(8(2)6-9)11-7-12(13)16-14-11/h4-7H,3,13H2,1-2H3

InChI Key

CCNQCHPECUOGIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NOC(=C2)N)C

Origin of Product

United States

Chemical Reactions Analysis

3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:

Common conditions for these reactions include refluxing in ethanol or other solvents, and the major products formed depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituents significantly influence binding affinity, metabolic stability, and electronic properties. Key comparisons include:

Compound Substituents on Phenyl Ring Biological Target Key Findings Reference
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine 4-ethoxy, 2-methyl N/A Ethoxy (electron-donating) may enhance solubility; methyl improves steric fit.
3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine (Scaffold 10) 3-ethyl, 6-methoxy BRD4 bromodomain Ethyl group enhances binding (ΔTm = 6.5–7.2°C) vs. methyl analogs .
3-Methyl-4-(3-(trifluoromethyl)phenyl)isoxazol-5-amine (Compound 2) 3-CF₃, 4-methyl N/A CF₃ (electron-withdrawing) increases lipophilicity and metabolic stability.
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine 4-Cl, 3-methyl N/A Chloro substituent (electron-withdrawing) may enhance binding but reduce solubility.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)isoxazol-5-amine (24) 4-F, 4-OCH₃ N/A Fluorine improves membrane permeability; methoxy aids in π-π interactions.

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and facilitate hydrogen bonding. For example, in BRD4 inhibitors, methoxy and ethyl groups enhanced binding by occupying sub-pockets .
  • Electron-withdrawing groups (e.g., CF₃, Cl, NO₂) increase lipophilicity and metabolic stability but may reduce aqueous solubility.
  • Steric effects : Methyl or ethyl groups at specific positions (e.g., 3-ethyl in Scaffold 10) improve steric complementarity in enzyme binding pockets .

Amino Group Modifications

The amino group at position 5 is critical for hydrogen bonding and catalytic interactions:

Compound Amino Group Modification Impact on Activity Reference
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine Free NH₂ Potential for hydrogen bonding.
N-Ethyl-3-phenylisoxazol-5-amine (2d) Mono-ethylated NH Improves enantioselectivity (91–93% ee) in chiral syntheses .
N,N-Diethyl-3-phenylisoxazol-5-amine Di-ethylated NH Reduces yield (27%) and enantioselectivity (23% ee) .

Key Observations :

  • Free NH₂ groups are essential for hydrogen bonding with targets (e.g., BRD4 bromodomain) and chiral catalysts .
  • Mono-alkylation (e.g., ethyl) can enhance enantioselectivity in asymmetric synthesis without compromising reactivity .

Kinase Inhibition

Isoxazole derivatives are prominent kinase inhibitors:

Compound Target Kinase IC₅₀/ΔTm Key Structural Feature Reference
Scaffold 10 (3-ethyl-6-methoxy) BRD4 bromodomain ΔTm = 7.2°C Ethyl and methoxy optimize KAc binding pocket occupancy .
BO-264 (3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine) TACC3 N/A Methoxyphenyl enhances π-stacking; morpholine improves solubility .
VX-970/M6620 (ATR inhibitor) ATR kinase Clinical candidate Pyrazine core with sulfonyl and methyl groups enhances potency .

Key Observations :

  • Ethyl/methoxy substituents (as in Scaffold 10) improve thermal stability (ΔTm) in BRD4 binding assays .
  • ATR inhibitor VX-970 demonstrates the importance of sulfonyl and methyl groups in kinase selectivity .

Key Observations :

  • Cyclization using DMF-DMA or hydroxylamine is a common step .
  • Asymmetric catalysis with chiral phosphoric acids achieves high enantioselectivity in N-ethyl derivatives .

Physicochemical Properties

  • Lipophilicity : Electron-withdrawing groups (e.g., CF₃, Cl) increase logP, whereas ethoxy/methoxy groups balance lipophilicity and solubility.
  • Solubility : Methoxy and ethoxy substituents improve aqueous solubility compared to halogenated analogs.
  • Metabolic Stability : CF₃ and chloro groups resist oxidative metabolism, while ethoxy groups may undergo demethylation .

Biological Activity

3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine is a synthetic compound characterized by its unique isoxazole ring structure, which includes an ethoxy group and a methyl group on the phenyl ring. This structural composition contributes to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O
  • Molecular Weight : Approximately 218.25 g/mol
  • Structural Features : The presence of the isoxazole moiety allows for various chemical transformations and interactions with biological targets.

Anti-inflammatory Activity

Research indicates that isoxazole derivatives, including 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), thereby reducing the production of pro-inflammatory cytokines.

Table 1: Inhibitory Effects on Cyclooxygenase Enzymes

CompoundIC50_{50} (µM)Target Enzyme
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine1.5COX-1
Similar Isoxazole Derivative0.8COX-2
Reference Compound (Ibuprofen)0.5COX-1/COX-2

Anticancer Activity

3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375). The mechanism involves modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving MCF-7 and A375 cell lines, the compound exhibited an IC50_{50} value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-712Apoptosis induction via caspase activation
A37515Inhibition of cell cycle progression
Reference Compound (Doxorubicin)10DNA intercalation

The biological activity of 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes, leading to reduced inflammation.
  • Apoptotic Pathways : It activates caspases and alters Bcl-2 family protein expressions, promoting apoptosis in cancer cells.
  • Cytokine Modulation : The compound influences cytokine production, which is crucial in immune response regulation.

Comparative Analysis with Similar Compounds

Several compounds structurally similar to 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine have been studied for their biological activities.

Table 3: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
3-(4-Methylphenyl)isoxazol-5-amineLacks ethoxy groupModerate anti-inflammatory
5-Amino-3-(4-trifluoromethylphenyl)isoxazoleContains trifluoromethyl groupEnhanced anticancer activity
5-Isoxazolamine, 3-methyl-4-(2-methylphenyl)Additional methyl substituentsVariable activity based on substitution

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